

Application Note: Determination of Dimethyl Sulfide in Brewery Samples by Headspace Gas Chromatography

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Compound of Interest

Compound Name: Dimethyl sulfide

Cat. No.: B042239

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Audience: Researchers, scientists, and quality control professionals in the brewing industry.

Introduction

Dimethyl sulfide (DMS) is a critical volatile sulfur compound that significantly influences the flavor profile of beer.^[1] It is primarily formed from the thermal decomposition of S-methylmethionine (SMM) during wort boiling and the reduction of dimethyl sulfoxide (DMSO) by yeast during fermentation.^{[2][3]} At concentrations between 50-100 µg/L, DMS can contribute to the desirable sweet, cooked-corn-like aroma of many lager-style beers. However, at concentrations exceeding 100 µg/L, it is considered an off-flavor, imparting an undesirable cabbage or vegetable-like aroma.^{[4][1]} The sensory threshold for DMS is generally recognized to be around 30-50 µg/L.^[4] Therefore, monitoring and controlling DMS levels throughout the brewing process is essential for ensuring product quality and consistency.^{[5][6]}

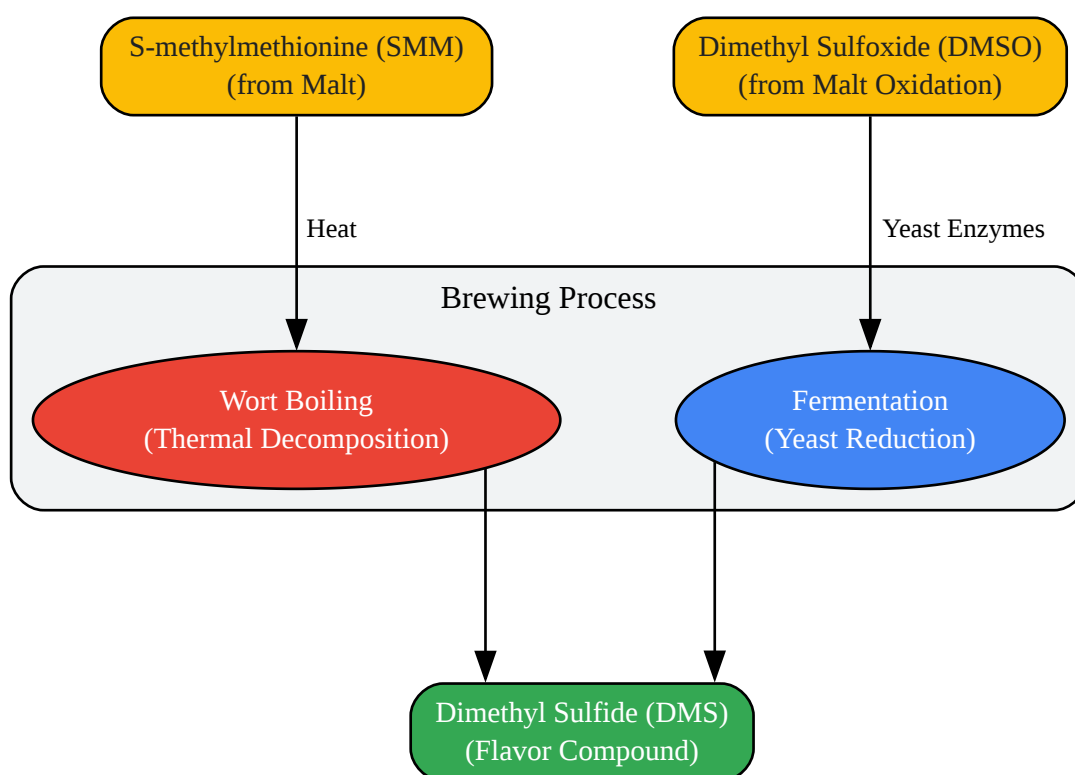
Headspace gas chromatography (HS-GC) is the preferred method for analyzing volatile compounds like DMS in complex matrices such as beer.^[5] This technique is highly sensitive and selective, requiring minimal sample preparation.^[6] This application note provides a detailed protocol for the quantitative determination of free and total DMS in brewery samples (beer, wort, and malt) using HS-GC coupled with a selective detector, such as a Flame

Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD), or Mass Spectrometer (MS).[5][6]

Principle of the Method

The HS-GC method involves placing a brewery sample in a sealed vial and heating it to a specific temperature. This allows volatile compounds, including DMS, to partition from the liquid or solid sample into the gaseous phase (headspace). A portion of this headspace gas is then automatically injected into a gas chromatograph. The compounds are separated based on their boiling points and polarity on a capillary column and subsequently detected by a sulfur-selective detector. Quantification is typically achieved by using an internal standard and a calibration curve.[7]

Diagram of DMS Precursors in Brewing



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Caption: Key pathways for DMS formation from its precursors during the brewing process.

Instrumentation and Materials

- Gas Chromatograph (GC): Equipped with a headspace autosampler and a suitable detector (FPD, SCD, or MS).[6][7]
- Capillary Column: A non-polar or low-polarity column, such as a BPX-Volatiles (60m x 0.25mm, 1.4µm) or equivalent, is recommended for separating volatile sulfur compounds.
- Headspace Vials: 20 mL glass vials with PTFE/silicone septa and aluminum crimp caps.[8]
- Reagents:
 - **Dimethyl sulfide** (DMS), analytical standard grade.
 - Ethyl methyl sulfide (EMS) or **Dimethyl sulfide**-d6 (DMS-D6) for use as an internal standard (IS).[9]
 - Ethanol, analytical grade.
 - Sodium hydroxide (NaOH), for total DMS analysis.
 - Deionized water.
 - Antifoam agent (optional).[10]

Experimental Protocols

4.1. Standard Preparation

- DMS Stock Solution (e.g., 2500 mg/L): Prepare in ethanol.[4]
- DMS Working Solution (e.g., 25 mg/L): Dilute the stock solution in ethanol.[4]
- Internal Standard (IS) Stock Solution (e.g., 8400 mg/L for EMS): Prepare in ethanol.[1]
- Internal Standard (IS) Working Solution (e.g., 5 mg/L for EMS): Dilute the IS stock solution in ethanol.[1]

- Calibration Standards (e.g., 1.5 to 150 µg/L): Prepare a series of calibration standards by spiking appropriate amounts of the DMS working solution into a blank matrix (de-gassed, DMS-free beer or 4% v/v ethanol-water solution).[4][10] Add a fixed concentration of the IS working solution (e.g., to a final concentration of 50 µg/L) to each calibration standard.[4][1]

4.2. Sample Preparation

To prevent the loss of volatile DMS, samples should be chilled before opening and handling.
[11]

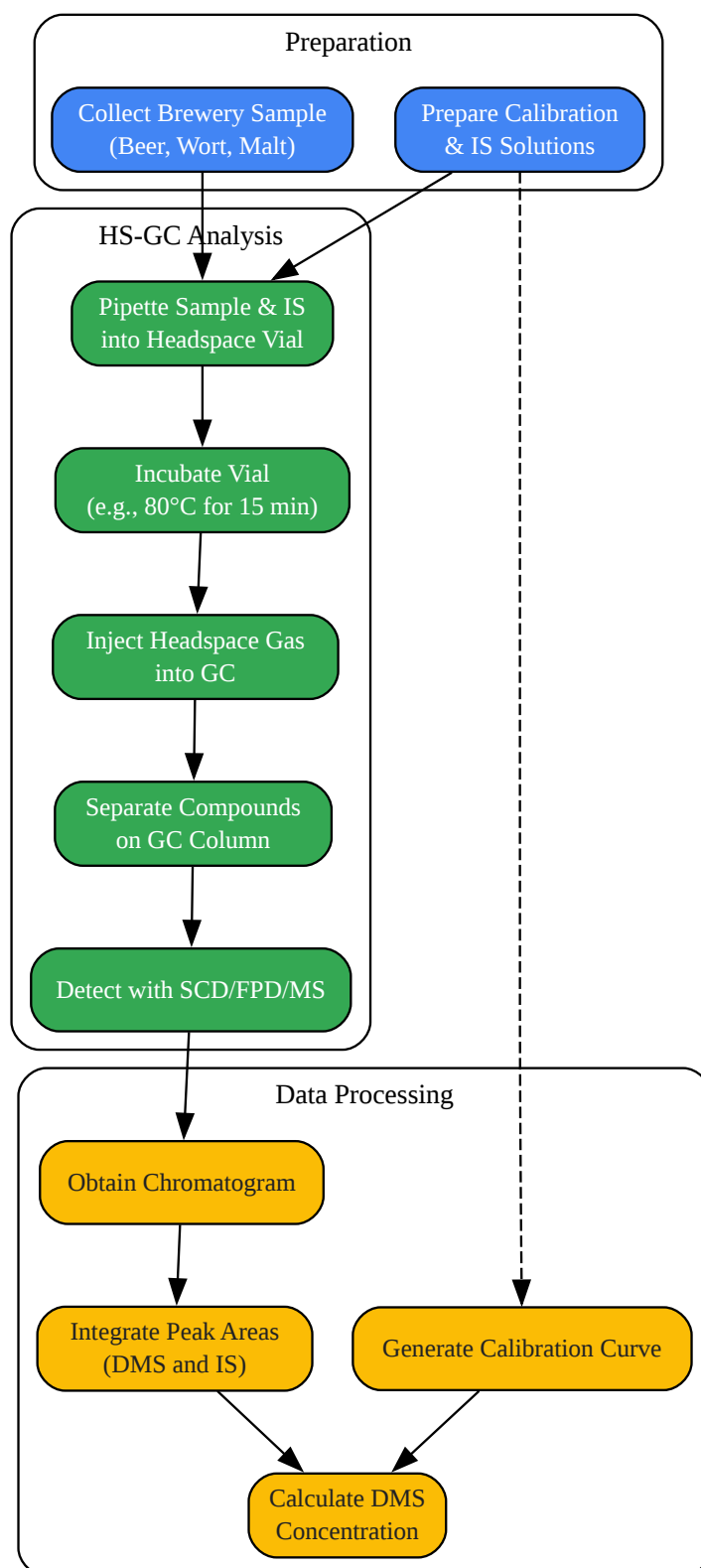
4.2.1. Free DMS in Beer and Wort

- Pipette 10 mL of chilled beer or wort directly into a 20 mL headspace vial.[4]
- Add a fixed volume (e.g., 100 µL) of the IS working solution.[4]
- Immediately seal the vial with a crimp cap.
- Gently mix the contents.

4.2.2. Total DMS in Wort and Malt Extract This procedure measures DMS plus its precursor, SMM, which is converted to DMS by alkaline hydrolysis.

- For wort, add 6.5 mL of the sample to a headspace vial.[4]
- Add 2.5 mL of 1N NaOH and 1 mL of water.[4]
- For malt, prepare a cold water extract (e.g., 10g ground malt in 100 mL water).[4][1] Use 2.5 mL of this extract in the vial. Add 1 mL of 1N NaOH and 6.5 mL of water.[4]
- Add a fixed volume (e.g., 100 µL) of the IS working solution.[4]
- Seal the vial and boil for 60 minutes to facilitate the conversion of precursors to DMS.[4]
- Allow the vial to cool before placing it in the autosampler.

Diagram of the Experimental Workflow



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Caption: Workflow for the quantitative analysis of DMS in brewery samples via HS-GC.

4.3. HS-GC Method Parameters

The following table summarizes typical instrument parameters. These should be optimized for the specific instrument and column used.

Parameter	Setting	Reference(s)
Headspace Autosampler		
Incubation Temperature	45°C - 80°C	[8][12]
Incubation Time	15 - 45 min	[12][13]
Sample Loop Volume	1 - 3 mL	[9][13]
Transfer Line Temperature	100°C - 150°C	[8]
Gas Chromatograph		
Injection Mode	Split (e.g., 1:5)	[12]
Injector Temperature	150°C - 200°C	[8]
Carrier Gas	Helium or Nitrogen	
Oven Program	Isothermal at 40°C or a temperature ramp	
Detector		
FPD Temperature	250°C	-
SCD Temperature	800°C - 1000°C	[8]
MS Source Temperature	~230°C	
MS Monitored Ions (SIM)	m/z 62 (quantitative), 61 (qualitative) for DMS	

Data and Results

The concentration of DMS in the sample is determined by calculating the peak area ratio of DMS to the internal standard and comparing it to the calibration curve.

5.1. Method Performance

The performance of the HS-GC-MS method has been validated, yielding the following typical results.

Parameter	Value	Reference
Limit of Detection (LOD)	0.09 - 0.11 µg/L	[4] [12]
Limit of Quantitation (LOQ)	0.23 - 0.33 µg/L	[4] [12]
Calibration Range	1.66 - 150.00 µg/L	[4] [1]
Repeatability (RSD%)	< 5%	[4]
Recovery	69 - 101%	[4]

5.2. Typical DMS Concentrations in Beer

Concentrations can vary significantly based on beer style, raw materials, and brewing process.

Beer Type	Typical DMS Concentration Range (µg/L)	Reference
Lager Beers	15 - 150	
Ales	1 - 20	[10]

Conclusion

The headspace gas chromatography method described provides a sensitive, selective, and reliable approach for the quantification of **dimethyl sulfide** in a variety of brewery samples.[\[6\]](#) By accurately measuring both free and total DMS, brewers can gain valuable insights into the impact of raw materials and process parameters on this key flavor compound, enabling better quality control and product consistency. The use of a sulfur-selective detector like an SCD or MS in SIM mode ensures high selectivity and minimizes interferences from the complex beer matrix.[\[5\]](#)

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